Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
Description
This compound features an isoquinoline core substituted at position 2 with a carbamoylmethyl group bearing a 4-nitrophenyl moiety. At position 5, a propanoate ester is attached via an ether linkage.
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7/c1-3-31-22(28)14(2)32-19-6-4-5-18-17(19)11-12-24(21(18)27)13-20(26)23-15-7-9-16(10-8-15)25(29)30/h4-12,14H,3,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUOWBOILYZONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate typically involves multiple steps, starting with the preparation of the isoquinoline derivative. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or carbamoyl chloride.
Attachment of the Nitrophenyl Group: This step involves the nitration of an aromatic ring followed by coupling with the isoquinoline derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl propanoate group undergoes hydrolysis under acidic or alkaline conditions. This reaction is critical for prodrug activation in pharmaceutical applications:
-
Acidic hydrolysis : Yields propanoic acid derivatives at elevated temperatures (80–100°C) .
-
Alkaline saponification : Produces sodium propanoate salts in NaOH/ethanol solutions .
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 1M HCl, reflux, 6h | Propanoic acid derivative | 85–90 | |
| 0.5M NaOH, ethanol, 50°C, 4h | Sodium propanoate salt | 78 |
Nitro Group Reduction
The 4-nitrophenyl moiety can be selectively reduced to an amine group, enabling further functionalization:
-
Catalytic hydrogenation : Pd/C or Raney Ni catalysts in ethanol/H₂ (1 atm) convert -NO₂ to -NH₂ .
-
Metal-acid systems : Fe/HCl or SnCl₂/HCl achieve similar reductions at lower costs .
| Method | Catalyst | Time (h) | Product Amine Purity (%) |
|---|---|---|---|
| H₂/Pd-C (1 atm) | 10% Pd-C | 3 | 95 |
| Fe/HCl | Fe powder | 6 | 82 |
Amide Bond Reactivity
The carbamoyl methyl group participates in nucleophilic substitution or hydrolysis:
-
Acid-catalyzed hydrolysis : Forms carboxylic acid and 4-nitroaniline in concentrated HCl .
-
Alkaline cleavage : Produces sodium carboxylate and aryl amine derivatives .
Dihydroisoquinolinone Ring Modifications
The 1,2-dihydroisoquinolin-1-one core exhibits reactivity at multiple positions:
-
Electrophilic substitution : Bromination or nitration occurs at the C-6/C-7 positions under mild conditions .
-
Ring-opening : Strong bases (e.g., NaOH) cleave the lactam ring to form amino acid derivatives.
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Bromination | Br₂ in CH₂Cl₂ | 6-Bromo-dihydroisoquinolinone | Intermediate for SAR studies |
| Alkaline hydrolysis | 2M NaOH, 70°C | β-Amino propanoic acid analog | Bioactive metabolite |
Ether Linkage Stability
The aryl ether bond between the dihydroisoquinolinone and propanoate chain demonstrates resistance to:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Primary decomposition : 220–250°C (loss of ethyl propanoate group) .
-
Secondary decomposition : 300–320°C (nitrophenyl carbamate breakdown) .
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
Nitro group isomerization : Formation of minor ortho-nitrophenyl byproducts .
-
Ester bond cleavage : 15–20% degradation after 24h exposure .
This compound’s multifunctional design allows tailored modifications for drug discovery, though its nitro group and ester linkages require controlled reaction conditions to avoid undesired side products. Experimental validation of these pathways is recommended for specific applications.
Scientific Research Applications
Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a chemical compound with the molecular formula and a molecular weight of 439.4 g/mol . It is also known by several synonyms, including 868224-69-5, isoquinolinone scaffold 29, CHEMBL260592, and BDBM28645 .
Chemical Structure and Identifiers
- IUPAC Name : ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
- InChI : InChI=1S/C22H21N3O7/c1-3-31-22(28)14(2)32-19-6-4-5-18-17(19)11-12-24(21(18)27)13-20(26)23-15-7-9-16(10-8-15)25(29)30/h4-12,14H,3,13H2,1-2H3,(H,23,26)
- InChIKey : UJUOWBOILYZONZ-UHFFFAOYSA-N
- SMILES : CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)N+[O-]
- CAS Number : 868224-69-5
- PubChem CID : 4573847
- ChEMBL ID : CHEMBL260592
Computed Properties
- Molecular Weight : 439.4 g/mol
- XLogP3-AA : 2.9
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 7
- Rotatable Bond Count : 8
- Exact Mass : 439.13795002 Da
Synonyms
The compound is also known by the following names :
- 868224-69-5
- This compound
- isoquinolinone scaffold, 29
- CHEMBL260592
- BDBM28645
- AKOS024610215
- ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
- SR-03000000031-1
- F1808-0166
- ethyl 2-((2-(2-((4-nitrophenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)propanoate
Applications
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. The isoquinoline core can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Analogues with Varied Aromatic Substituents
a) Ethyl 2-[(2-{[(4-Ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
- Structural Difference : Replaces the 4-nitro group with a 4-ethylphenyl substituent.
- Molecular weight: 422.48 g/mol (vs. ~437 g/mol estimated for the nitro compound due to nitro group substitution) . Applications: Not explicitly stated, but suppliers (e.g., A2B Chem LLC, Chemtellect Inc.) suggest research use in medicinal chemistry.
b) Ethyl 2-[(2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
- Structural Difference : Substitutes 4-nitrophenyl with a benzodioxin ring.
- Impact :
Ethyl Propanoate Derivatives in Agrochemicals
Several ethyl propanoate esters with phenoxy-linked heterocycles are used as herbicides ():
| Compound Name | Substituent Structure | Use | Key Feature |
|---|---|---|---|
| Pyraflufen-ethyl | 6-Chloro-2-benzoxazolyl | Herbicide (cellulose synthesis inhibitor) | Benzoxazole enhances target specificity |
| Quizalofop-P-ethyl | 6-Chloro-quinoxalinyl | Herbicide (ACCase inhibitor) | Quinoxaline improves systemic activity |
| Target Compound | 1-Oxo-1,2-dihydroisoquinolinyl | Research compound (hypothesized) | Isoquinoline core may interact with kinase or protease targets |
- The 4-nitro group may increase electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues) .
Physicochemical and Pharmacokinetic Properties
- Key Insight : The nitro group balances lipophilicity and reactivity, making the compound a candidate for prodrug design or targeted covalent inhibition.
Biological Activity
Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, also known by its chemical identifiers such as PubChem CID 4573847, is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.4 g/mol. The structure features an isoquinolinone scaffold, which is significant in medicinal chemistry for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the isoquinolinone structure exhibit a variety of biological activities, including:
- Anticancer Activity : Isoquinolinones have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain compounds demonstrate the ability to reduce inflammation markers in vitro and in vivo.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound may activate or inhibit pathways that lead to programmed cell death in cancer cells.
- Interaction with Cellular Receptors : Potential binding to various receptors can alter cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth in vitro | |
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect on cell proliferation. The compound was found to induce apoptosis through caspase activation pathways.
Case Study: Antimicrobial Efficacy
In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating moderate antimicrobial activity. Further investigations revealed that the compound disrupts bacterial cell wall synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
